molecular formula C24H24N2O4 B303992 N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B303992
M. Wt: 404.5 g/mol
InChI Key: UQYFCXWAQQQNKN-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to the well-known synthetic cannabinoid, JWH-018, and has been found to have similar effects on the endocannabinoid system.

Mechanism of Action

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide acts as a potent agonist of the CB1 receptor, which is found primarily in the central nervous system. Activation of this receptor leads to a variety of effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects
Research has shown that N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has a number of effects on the endocannabinoid system. This compound has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. In addition, N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to decrease the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide in scientific research is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for investigating the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which limits its use in clinical studies.

Future Directions

There are many potential future directions for research on N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide. One area of interest is the development of novel synthetic cannabinoids that have greater selectivity for specific receptors within the endocannabinoid system. In addition, further research is needed to investigate the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, the potential therapeutic applications of synthetic cannabinoids, such as the treatment of chronic pain or anxiety disorders, should be explored.

Synthesis Methods

The synthesis of N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide involves the reaction of 4-methoxyphenylacetonitrile with 5-methyl-2-furancarboxylic acid to form the corresponding acid. This is then coupled with N-(tert-butoxycarbonyl)-L-valine and subsequently deprotected to give the desired product.

Scientific Research Applications

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

properties

Product Name

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(4-methoxyphenyl)ethylamino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-17-8-11-21(30-17)16-22(26-23(27)19-6-4-3-5-7-19)24(28)25-15-14-18-9-12-20(29-2)13-10-18/h3-13,16H,14-15H2,1-2H3,(H,25,28)(H,26,27)/b22-16-

InChI Key

UQYFCXWAQQQNKN-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NCCC2=CC=C(C=C2)OC)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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